Cas no 1213508-63-4 ((1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine)

(1R)-1-(4-メトキシ-3,5-ジメチルフェニル)エタン-1-アミンは、光学活性を有するキラルアミン化合物です。分子内にメトキシ基と二つのメチル基を有する芳香環が特徴的で、高い立体選択性を示します。医薬品中間体や不斉合成の触媒としての応用が期待され、特に光学活性化合物の合成において優れた立体特異性を発揮します。分子構造の安定性に加え、官能基の配置により他の化合物との反応性が制御可能です。有機合成化学や創薬研究分野での利用価値が高く、精密な分子設計が要求される場面で重要な役割を果たします。

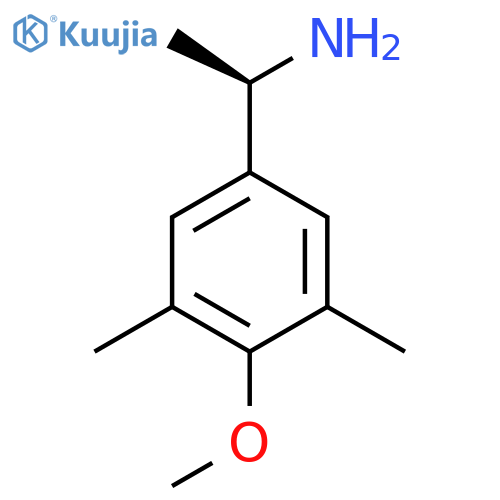

1213508-63-4 structure

商品名:(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine

- EN300-1842704

- 1213508-63-4

- AKOS017405159

-

- インチ: 1S/C11H17NO/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6,9H,12H2,1-4H3/t9-/m1/s1

- InChIKey: PZJOZFDBKPDRHV-SECBINFHSA-N

- ほほえんだ: O(C)C1=C(C)C=C(C=C1C)[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 179.131014166g/mol

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842704-1.0g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1842704-0.05g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1842704-0.1g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1842704-10.0g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1842704-5.0g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1842704-10g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1842704-0.25g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1842704-0.5g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1842704-2.5g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1842704-1g |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine |

1213508-63-4 | 1g |

$1057.0 | 2023-09-19 |

(1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

3. Water

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1213508-63-4 ((1R)-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量